Dimethyl 5-methoxy-3-methylphthalate

Description

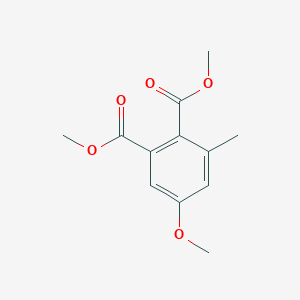

Dimethyl 5-methoxy-3-methylphthalate is an organic compound with the chemical formula C12H14O5. It is a derivative of phthalic acid and is characterized by the presence of methoxy and methyl groups on the aromatic ring.

Properties

IUPAC Name |

dimethyl 5-methoxy-3-methylbenzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-7-5-8(15-2)6-9(11(13)16-3)10(7)12(14)17-4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRCFPNUZITQNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901334687 | |

| Record name | Dimethyl 5-methoxy-3-methylphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901334687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108298-35-7 | |

| Record name | Dimethyl 5-methoxy-3-methylphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901334687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 5-methoxy-3-methylphthalate can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxy-6-methyl-2H-pyran-2-one with dimethyl acetylenedicarboxylate. This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-methoxy-3-methylphthalate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Dimethyl 5-methoxy-3-methylphthalate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research may explore its potential as a pharmaceutical intermediate or its biological activity.

Industry: It can be used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism by which dimethyl 5-methoxy-3-methylphthalate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering metabolic pathways, or affecting cellular processes. The exact mechanism can vary depending on the context of its use and the specific biological or chemical system involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dimethyl 5-methoxy-3-methylphthalate include other phthalate derivatives, such as dimethyl phthalate and diethyl phthalate. These compounds share structural similarities but may differ in their functional groups and specific applications .

Uniqueness

This compound is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for certain specialized applications in research and industry .

Biological Activity

Dimethyl 5-methoxy-3-methylphthalate (DMMPh) is a chemical compound belonging to the phthalate family, which has garnered attention due to its potential biological activities and implications for human health and the environment. This article explores the biological activity of DMMPh, including its metabolism, toxicity, and effects on various organisms.

Chemical Structure and Properties

DMMPh is characterized by its phthalate structure, which consists of a phthalate backbone with two methyl groups and a methoxy group at specific positions. Its molecular formula is , and it can be represented as follows:

Metabolism and Biodegradation

The metabolism of DMMPh, like other phthalates, typically involves hydrolysis to form monoester metabolites. Research indicates that phthalates are rapidly metabolized in biological systems, with half-lives generally less than 24 hours in humans and rodents .

Biodegradation Pathways

Biodegradation studies have shown that DMMPh undergoes microbial degradation through several pathways. For instance, anaerobic sludge from municipal wastewater treatment plants has been utilized to evaluate the biodegradation kinetics of DMMPh. The results indicated that DMMPh removal rates were significantly higher than those for total organic carbon (TOC) removal, suggesting that biodegradation is more efficient than mineralization .

Toxicological Profiles

Acute Toxicity : The acute toxicity of DMMPh has been assessed in various aquatic organisms. Studies have reported lethal concentrations (LC50) for species such as Daphnia magna and fish species, highlighting its potential environmental risk .

Chronic Effects : Long-term exposure to phthalates, including DMMPh, may lead to endocrine disruption and reproductive toxicity. Epidemiological studies have linked phthalate exposure to adverse reproductive outcomes in both men and women .

Case Studies and Research Findings

- Case Study on Reproductive Toxicity : A case study integrating exposure data with toxicity assessments for phthalates demonstrated that metabolites of DMMPh could disrupt testosterone homeostasis in male rats. This finding underscores the need for cumulative risk assessments of phthalate exposure .

- Biomonitoring Studies : Large-scale biomonitoring efforts have detected DMMPh metabolites in over 75% of the general population, indicating widespread exposure. These studies emphasize the importance of understanding the health risks associated with phthalate exposure .

- Environmental Impact Assessments : Research assessing the environmental impact of phthalates found that DMMPh contributes to ecological risks due to its persistence and bioaccumulation potential in aquatic systems .

Summary of Biological Activity

| Biological Activity | Findings |

|---|---|

| Metabolism | Rapid hydrolysis to monoester metabolites; half-life < 24 hours |

| Biodegradation | High removal rates in microbial systems; efficient degradation pathways identified |

| Acute Toxicity | LC50 values indicate significant toxicity to aquatic organisms |

| Chronic Toxicity | Linked to reproductive toxicity and endocrine disruption |

| Human Exposure | Detected in biomonitoring studies; widespread presence in populations |

Q & A

Q. Q1: What are the standard analytical methods for characterizing dimethyl 5-methoxy-3-methylphthalate in laboratory settings?

Characterization typically involves a combination of chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) is recommended for volatile derivatives, while high-performance liquid chromatography (HPLC) with UV detection is suitable for non-volatile forms. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for confirming methoxy and methyl substituents at positions 5 and 3, respectively. For purity assessment, differential scanning calorimetry (DSC) can determine melting behavior, though literature on this specific compound’s thermal properties is sparse .

Q. Q2: What safety protocols are recommended for handling this compound in laboratory environments?

While direct safety data for this compound is limited, analogous phthalate esters (e.g., dimethyl phthalate) suggest precautions. Use nitrile gloves (breakthrough time >8 hours), protective goggles, and lab coats. Ensure fume hoods for aerosol-generating procedures. Emergency measures include decontamination with soap/water for skin contact and immediate ventilation for inhalation exposure. Storage should prioritize airtight containers to prevent hydrolysis, particularly under humid conditions .

Advanced Research Questions

Q. Q3: How can response surface methodology (RSM) optimize reaction conditions for synthesizing this compound?

RSM, specifically Box-Behnken designs, can model interactions between variables like temperature, catalyst concentration, and reaction time. For example, a three-factor design with 15 experimental runs can identify nonlinear relationships and predict optimal yields. Post-synthesis, validate models using ANOVA (α=0.05) and confirm results with triplicate runs. This approach is validated in studies on structurally similar esters, where Fe(VI)/CaO₂ systems achieved >90% degradation efficiency under optimized conditions .

Q. Q4: What mechanisms explain the environmental persistence or degradation of this compound in aqueous systems?

Advanced oxidation processes (AOPs) like ozonation or Fenton reactions are effective for degrading phthalate derivatives. The methoxy group at position 5 may slow hydrolysis due to steric hindrance, while the methyl group at position 3 could enhance hydrophobic interactions with organic matter, prolonging persistence. Degradation pathways involve hydroxyl radical (•OH) attack on the aromatic ring, followed by decarboxylation. LC-QTOF-MS is recommended for tracking intermediate products and validating proposed mechanisms .

Q. Q5: How do conflicting hazard classifications for related phthalates impact risk assessment for this compound?

Discrepancies in hazard labeling (e.g., dimethyl phthalate classified as non-hazardous in one SDS vs. acute toxicity in another ) highlight the need for compound-specific testing. Prioritize in vitro assays (e.g., Ames test for mutagenicity) and ecotoxicity studies (Daphnia magna LC₅₀). Cross-reference regulatory databases (e.g., TSCA, REACH) for analogous compounds to infer regulatory trajectories .

Methodological Design & Data Analysis

Q. Q6: What statistical approaches resolve contradictions in experimental data for this compound’s solubility parameters?

Triangulate solubility data using Hansen solubility parameters (HSPs) and conductor-like screening models (COSMO-RS). Discrepancies often arise from solvent polarity or temperature effects. For example, methanol may enhance solubility due to hydrogen bonding with the methoxy group, while hexane shows poor compatibility. Use multivariable regression to isolate dominant factors and validate with cloud-point titration .

Q. Q7: How can mixed-methods research (qualitative + quantitative) enhance understanding of this compound’s bioactivity?

Combine quantitative dose-response assays (e.g., IC₅₀ in cell lines) with qualitative transcriptomic analysis (RNA-seq) to identify mechanistic pathways. For instance, cytotoxicity data might correlate with upregulated stress-response genes. Triangulation reduces bias from single-method limitations, as demonstrated in studies on methoxyphenyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.